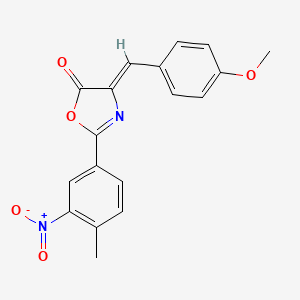![molecular formula C22H16N2O4S B11697132 (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697132.png)
(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z,5Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-5-[(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-3-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)IMINO]-5-[(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-3-(4-HYDROXYPHENYL)-2-[(4-HYDROXYPHENYL)IMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This feature distinguishes it from similar compounds with different substituents, such as methoxy or chloro groups, which may have different chemical and biological properties.
Propriétés
Formule moléculaire |
C22H16N2O4S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(5Z)-3-(4-hydroxyphenyl)-2-(4-hydroxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2O4S/c25-17-7-1-14(2-8-17)13-20-21(28)24(16-5-11-19(27)12-6-16)22(29-20)23-15-3-9-18(26)10-4-15/h1-13,25-27H/b20-13-,23-22? |
Clé InChI |
XHFXWWQUDBTSAJ-APOQOXIPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O)O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697066.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
![4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
